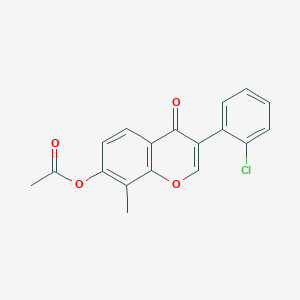
5-bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Bromoindirubin-3'-oxime (BIO) and is a derivative of indirubin, a natural compound found in certain plants. BIO has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
BIO works by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in a wide range of cellular processes. By inhibiting GSK-3, BIO can modulate the activity of various signaling pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
BIO has been shown to have a range of biochemical and physiological effects, including the modulation of cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BIO is its ability to modulate the activity of various signaling pathways, making it a useful tool for researchers studying a wide range of biological processes. However, BIO also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research on BIO. One promising area of research is in the development of new therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, researchers may continue to explore the potential applications of BIO in stem cell biology and tissue engineering, as well as its potential as a tool for studying various biological processes.
Métodos De Síntesis
BIO can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of indirubin with bromine and hydroxylamine, while enzymatic synthesis involves the use of a specific enzyme to catalyze the reaction. Both methods have been shown to be effective in producing high-quality BIO.
Aplicaciones Científicas De Investigación
BIO has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of stem cell biology. BIO has been shown to enhance the self-renewal and differentiation of stem cells, making it a useful tool for researchers studying the development and maintenance of various tissues and organs.
Propiedades
IUPAC Name |
5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQASMSHRMOPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5302027 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


